![molecular formula C16H23ClO3S B14392632 Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate CAS No. 89913-72-4](/img/structure/B14392632.png)
Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation, where thiophene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acyl chain can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or modulating receptor activity. The thiophene ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Acetylthiophene: A thiophene derivative with an acetyl group at the 2-position.
5-Bromo-2-thiophenecarboxylic acid: A brominated thiophene derivative with a carboxylic acid group.
Uniqueness
Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate is unique due to the presence of a long acyl chain with a chlorine atom, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
89913-72-4 |
|---|---|
Molekularformel |
C16H23ClO3S |
Molekulargewicht |
330.9 g/mol |
IUPAC-Name |
methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C16H23ClO3S/c1-20-16(19)12-13-9-10-15(21-13)14(18)8-6-4-2-3-5-7-11-17/h9-10H,2-8,11-12H2,1H3 |
InChI-Schlüssel |
KGPJQCKEBUYCDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(S1)C(=O)CCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


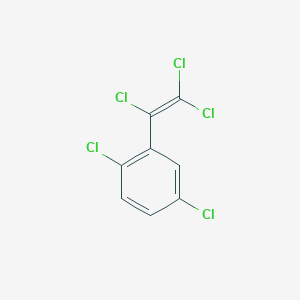
silane](/img/structure/B14392556.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
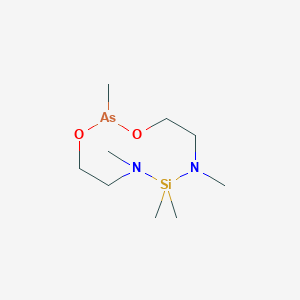
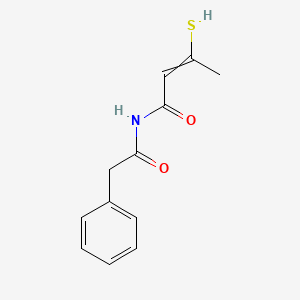
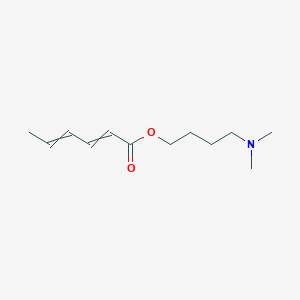
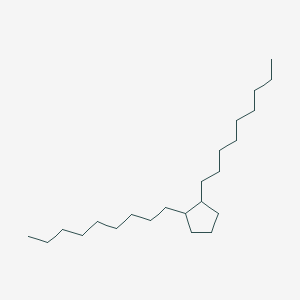

![6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14392590.png)
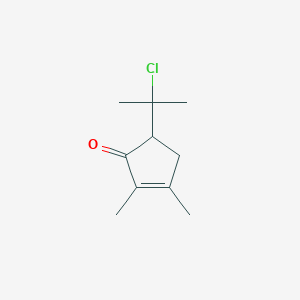
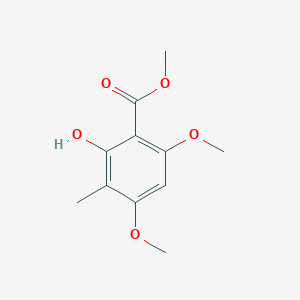
![7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14392611.png)
![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)
![6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine](/img/structure/B14392615.png)
